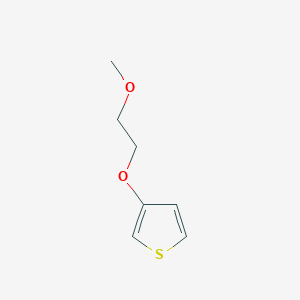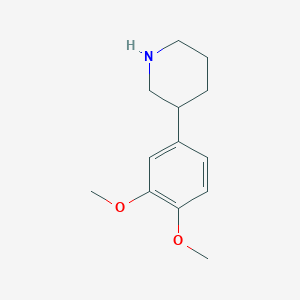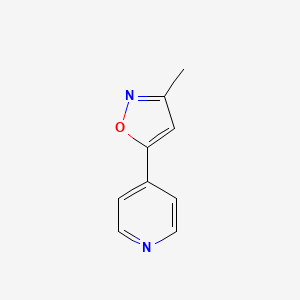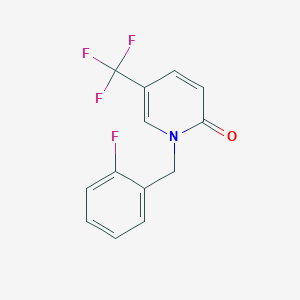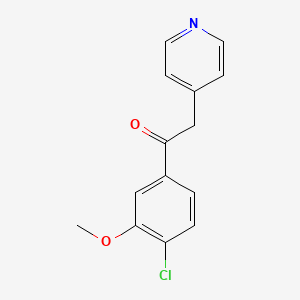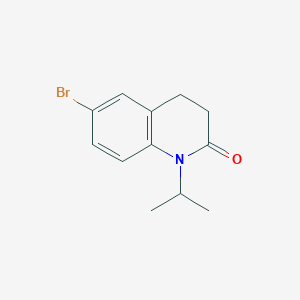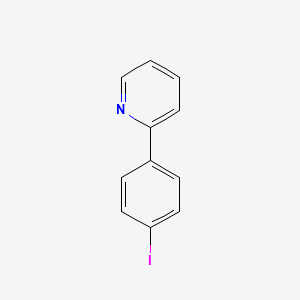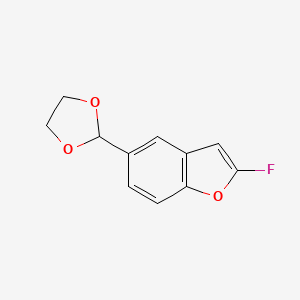
5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran
概要
説明
5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran is an organic compound that features a benzofuran ring substituted with a fluoro group and a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran typically involves the formation of the benzofuran core followed by the introduction of the fluoro and dioxolane substituents. One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by fluorination and subsequent acetalization to introduce the dioxolane ring. The reaction conditions often require the use of catalysts such as Lewis acids and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
科学的研究の応用
5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the dioxolane ring may influence its solubility and stability. The pathways involved in its action can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
5-(1,3-Dioxolan-2-yl)-2-furaldehyde: Similar structure but with an aldehyde group instead of a fluoro group.
3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline: Contains a dioxolane ring but differs in the aromatic core and substituents.
Uniqueness
5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran is unique due to the presence of both a fluoro group and a dioxolane ring, which can impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
特性
CAS番号 |
648449-73-4 |
|---|---|
分子式 |
C11H9FO3 |
分子量 |
208.18 g/mol |
IUPAC名 |
5-(1,3-dioxolan-2-yl)-2-fluoro-1-benzofuran |
InChI |
InChI=1S/C11H9FO3/c12-10-6-8-5-7(1-2-9(8)15-10)11-13-3-4-14-11/h1-2,5-6,11H,3-4H2 |
InChIキー |
KAMHXBWHEVDEGY-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC3=C(C=C2)OC(=C3)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
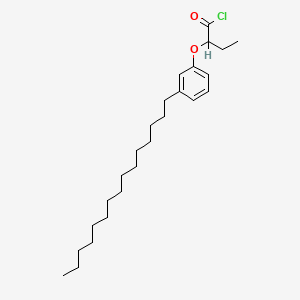
![(4-(tert-Butoxycarbonyl)-2-chloro-4H-thieno[3,2-b]pyrrol-5-yl)boronic acid](/img/structure/B8758161.png)
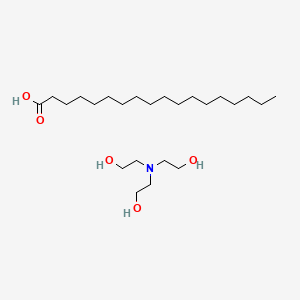
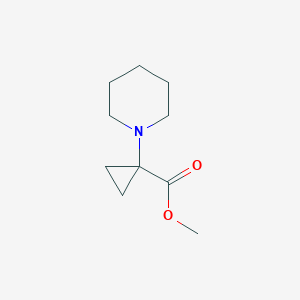
![Benzyl 2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B8758202.png)
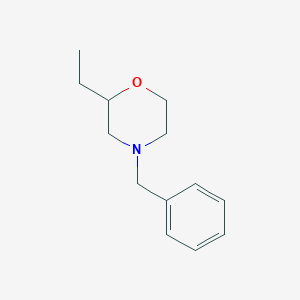
![3-benzyl-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B8758224.png)
